molecular formula C23H33N5O5S B1671581 Gliamilide CAS No. 51876-98-3

Gliamilide

Cat. No.: B1671581
CAS No.: 51876-98-3
M. Wt: 491.6 g/mol
InChI Key: MQQJZPWSYVPWPF-IPMKNSEASA-N
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Description

Gliamilide is a novel sulfamylurea derivative known for its hypoglycemic activity. It is characterized by a very short plasma half-life and is primarily used in the research of maturity-onset diabetes. The compound has shown promising results in stimulating insulin secretion, making it a potential candidate for diabetes treatment .

Preparation Methods

Gliamilide is synthesized through a series of chemical reactions involving the attachment of an acylaminoethyl function to the 4 position of the piperidine ring. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Gliamilide undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound into its corresponding amines.

    Substitution: Substitution reactions involving nucleophiles can lead to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

Gliamilide has a wide range of scientific research applications:

Mechanism of Action

Gliamilide exerts its effects by stimulating the secretion of insulin from pancreatic beta cells. It works by blocking ATP-sensitive potassium channels on the beta cells, causing depolarization and subsequent insulin release. This mechanism is similar to other sulfonylurea drugs, but this compound has a unique structure that allows for a very short plasma half-life, making it potentially safer with fewer side effects .

Comparison with Similar Compounds

Gliamilide is compared with other sulfonylurea derivatives such as glibenclamide, glipizide, and glimepiride:

This compound stands out due to its short plasma half-life and promising hypoglycemic activity, making it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

51876-98-3

Molecular Formula

C23H33N5O5S

Molecular Weight

491.6 g/mol

IUPAC Name

N-[2-[1-[[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]methylcarbamoylsulfamoyl]piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide

InChI

InChI=1S/C23H33N5O5S/c1-33-22-20(3-2-9-25-22)21(29)24-10-6-16-7-11-28(12-8-16)34(31,32)27-23(30)26-15-19-14-17-4-5-18(19)13-17/h2-5,9,16-19H,6-8,10-15H2,1H3,(H,24,29)(H2,26,27,30)/t17-,18+,19+/m0/s1

InChI Key

MQQJZPWSYVPWPF-IPMKNSEASA-N

SMILES

COC1=C(C=CC=N1)C(=O)NCCC2CCN(CC2)S(=O)(=O)NC(=O)NCC3CC4CC3C=C4

Isomeric SMILES

COC1=C(C=CC=N1)C(=O)NCCC2CCN(CC2)S(=O)(=O)NC(=O)NC[C@H]3C[C@@H]4C[C@H]3C=C4

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCCC2CCN(CC2)S(=O)(=O)NC(=O)NCC3CC4CC3C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Gliamilide;  Gliamilide [USAN:INN];  CP-27,634;  CP 27,634;  CP27,634.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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